molecular formula C18H20N2O3 B4224732 3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide

3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide

Cat. No.: B4224732
M. Wt: 312.4 g/mol
InChI Key: OHVDSYPRVPDZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzohydrazide core, substituted with a 3-methyl group and a 2-(4-methylphenoxy)propanoyl moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide typically involves the following steps:

    Preparation of 4-methylphenoxypropanoic acid: This can be achieved by reacting 4-methylphenol with propanoic acid under acidic conditions.

    Formation of 2-(4-methylphenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Condensation with 3-methylbenzohydrazide: The acyl chloride is reacted with 3-methylbenzohydrazide in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide: Lacks the 3-methyl substitution.

    3-methyl-N’-[2-(phenoxy)propanoyl]benzohydrazide: Lacks the 4-methyl substitution on the phenoxy group.

Uniqueness

3-methyl-N’-[2-(4-methylphenoxy)propanoyl]benzohydrazide is unique due to the presence of both the 3-methyl and 4-methylphenoxy groups, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-9-16(10-8-12)23-14(3)17(21)19-20-18(22)15-6-4-5-13(2)11-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVDSYPRVPDZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Reactant of Route 4
Reactant of Route 4
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Reactant of Route 5
Reactant of Route 5
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide
Reactant of Route 6
Reactant of Route 6
3-methyl-N'-[2-(4-methylphenoxy)propanoyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.